3-Cyclopropylpicolinonitrile
Overview
Description
3-Cyclopropylpicolinonitrile is a chemical compound with the molecular formula C9H8N2. It is also known by its IUPAC name, 3-cyclopropyl-2-pyridinecarbonitrile. This compound is characterized by the presence of a cyclopropyl group attached to a picolinonitrile structure, which is a derivative of pyridine. The compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpicolinonitrile typically involves the reaction of cyclopropylamine with picolinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
3-Cyclopropylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 3-Cyclopropylpicolinonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropylpyridine
- 3-Cyclopropylbenzonitrile
- 3-Cyclopropylquinoline
Uniqueness
3-Cyclopropylpicolinonitrile is unique due to its combination of a cyclopropyl group and a picolinonitrile structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research applications.
Biological Activity
3-Cyclopropylpicolinonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound is characterized by a cyclopropyl group attached to a picolinonitrile moiety. The molecular structure can be described as follows:
- Molecular Formula : CHN
- Functional Groups :
- Picolinonitrile (a pyridine derivative with a nitrile group)
- Cyclopropyl group (a three-membered carbon ring)
The biological activity of this compound can be attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways and cellular functions.
- Receptor Binding : It has the potential to bind to various receptors, modulating signaling pathways that could lead to therapeutic effects.
- Nucleic Acid Interaction : There is evidence suggesting that it may interact with DNA or RNA, affecting gene expression and protein synthesis.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The IC values for related compounds range from 49.79 µM to 113.70 µM, indicating potential efficacy against tumors .
Compound | Cell Line | IC (µM) |
---|---|---|
This compound | RKO | TBD |
This compound | PC-3 | TBD |
This compound | HeLa | TBD |
- Anti-inflammatory Properties : Compounds in this class have been studied for their anti-inflammatory effects, suggesting that this compound may also possess similar properties.
Study on Anticancer Activity
A study evaluated the anticancer properties of various derivatives of cyclopropyl-containing compounds. The findings highlighted that those derivatives which included the picolinonitrile structure demonstrated significant cytotoxicity against human tumor cell lines. The most potent derivatives were further analyzed for their mechanisms of action, including apoptosis induction and cell cycle arrest .
Mechanistic Insights
Research focused on understanding how these compounds exert their effects at the molecular level. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in cancer cell proliferation. Additionally, receptor binding assays revealed that these compounds might modulate pathways critical for tumor growth and survival .
Future Directions
Given the promising biological activity of this compound, future research should focus on:
- In Vivo Studies : To confirm the efficacy and safety profiles observed in vitro.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
- Clinical Trials : To evaluate therapeutic potential in humans.
Properties
IUPAC Name |
3-cyclopropylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCVAZUZHHNMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698963 | |
Record name | 3-Cyclopropylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878805-22-2 | |
Record name | 3-Cyclopropylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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